

"2-(2-Chloroethyl)-4-methylthiazole" CAS number and properties

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Compound of Interest

Compound Name: 2-(2-Chloroethyl)-4-methylthiazole

Cat. No.: B15363455

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Technical Whitepaper: **2-(2-Chloroethyl)-4-methylthiazole** & Isomeric Considerations

Executive Summary This technical guide addresses the physicochemical properties, synthesis, and pharmaceutical relevance of (2-Chloroethyl)-4-methylthiazole derivatives. While the user query specifies the 2-isomer (**2-(2-chloroethyl)-4-methylthiazole**), it is critical to note that the 5-isomer (5-(2-chloroethyl)-4-methylthiazole, known as Clomethiazole) is the predominant bioactive pharmacophore used in drug development (sedative/hypnotic).

This guide provides a dual-track analysis:

- **Target Specificity:** Theoretical and synthetic routes for the requested 2-isomer.
- **Pharmaceutical Standard:** Comprehensive technical data for the 5-isomer (Clomethiazole), assuming this is the likely intended target for drug development applications.

Part 1: Identity & Physicochemical Profile[1] Structural Disambiguation

The position of the chloroethyl group significantly alters the chemical reactivity and biological profile.

Feature	2-Isomer (Requested)	5-Isomer (Pharmaceutical Standard)
IUPAC Name	2-(2-Chloroethyl)-4-methylthiazole	5-(2-Chloroethyl)-4-methylthiazole
Common Name	N/A (Research Chemical)	Clomethiazole / Chlormethiazole
CAS Number	Not widely listed (Precursor Alcohol: 14814-14-3)	533-45-9 (Base) / 6001-74-7 (HCl)
Molecular Formula	C ₆ H ₈ ClNS	C ₆ H ₈ ClNS
Primary Use	Synthetic Intermediate / Ligand	GABA-A Agonist / Sedative

Key Properties (Focus: 5-Isomer / Clomethiazole)

- Appearance: Colorless to slightly yellow oily liquid (Free Base); White crystalline powder (Edisylate/Hydrochloride salts).
- Boiling Point: 245.8°C (at 760 mmHg).[1]
- Density: ~1.22 g/cm³.
- Solubility:
 - Free Base: Sparingly soluble in water; miscible with ethanol, chloroform.
 - Salts: Highly soluble in water (used for parenteral formulations).
- pKa: 3.65 (Thiazole nitrogen).

Part 2: Synthesis & Manufacturing Protocols

Synthesis of the 5-Isomer (Clomethiazole)

The industrial synthesis relies on the Hantzsch Thiazole Synthesis, utilizing the commercially available precursor 4-methyl-5-thiazoleethanol (a Vitamin B1 moiety).

Reaction Logic:

- Precursor Sourcing: 4-Methyl-5-thiazoleethanol is treated with a chlorinating agent.
- Chlorination: Thionyl chloride () replaces the hydroxyl group with a chlorine atom.
- Neutralization: The resulting hydrochloride salt is neutralized if the free base is required.

Protocol (Laboratory Scale):

- Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet.
- Charge: Add 0.1 mol of 4-methyl-5-thiazoleethanol dissolved in dry chloroform ().
- Addition: Dropwise add 0.12 mol of Thionyl Chloride () at 0°C to control the exotherm.
- Reflux: Heat to reflux for 2-3 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
- Workup: Evaporate solvent. Neutralize residue with 10% to pH 8. Extract with ether.
- Purification: Vacuum distillation of the oil.

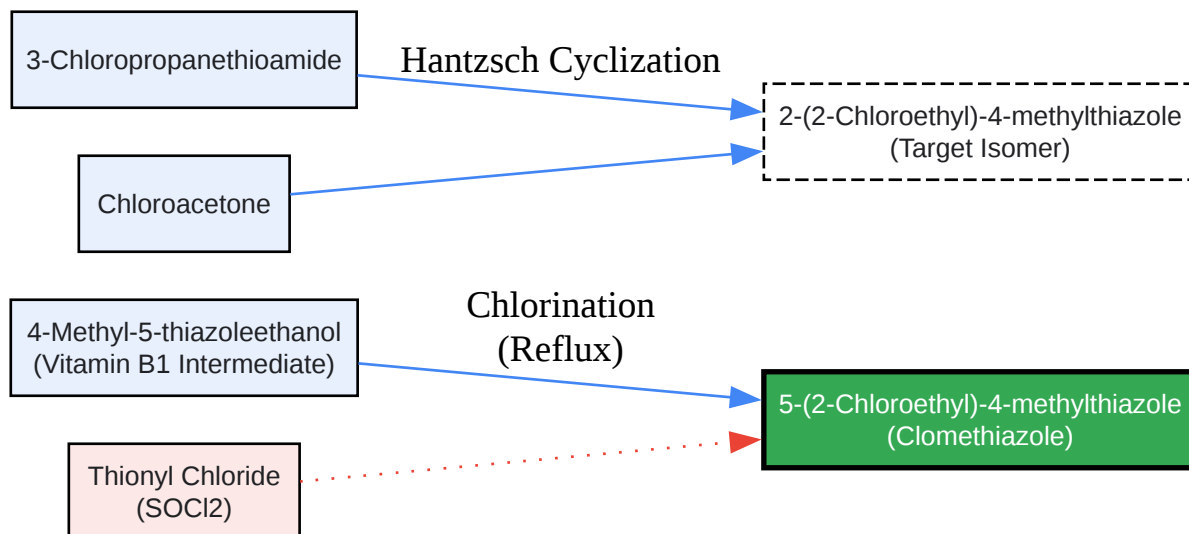
Synthesis of the 2-Isomer (Targeted Request)

To synthesize **2-(2-chloroethyl)-4-methylthiazole**, the Hantzsch synthesis must be adapted using a specific thioamide.

Reaction Logic:

- Reagents: 3-Chloropropanethioamide + Chloroacetone.

- Mechanism: The thioamide sulfur attacks the α -carbon of chloroacetone, followed by cyclization and dehydration.



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Figure 1: Divergent synthetic pathways for the 5-isomer (Standard) vs. the 2-isomer (Target).

Part 3: Applications & Mechanism of Action[1] Pharmaceutical Utility (5-Isomer)

- Class: Sedative, Hypnotic, Anticonvulsant.[2][3]
- Mechanism: Positive allosteric modulator of the GABA-A receptor. It binds to a distinct site (barbiturate-like) on the receptor complex, increasing chloride ion influx and hyperpolarizing the neuron.
- Metabolism (CYP450): Clomethiazole is extensively metabolized by the liver, primarily via CYP2E1. This makes it a probe substrate for CYP2E1 activity in pharmacokinetic studies.

Research Utility (2-Isomer)

- Structure-Activity Relationship (SAR): Used to test the steric tolerance of the thiazole binding pocket. Moving the alkyl chain from C5 to C2 typically abolishes GABAergic activity, rendering it useful as a negative control in receptor binding assays.

Part 4: Safety & Handling (Self-Validating Protocol)

Hazard Identification:

- Alkylating Potential: The 2-chloroethyl group is a potential alkylating agent (nitrogen mustard analog). Both isomers should be handled as potential carcinogens/mutagens.
- Vesicant: Skin contact may cause blistering.

Handling Protocol:

- Engineering Controls: All operations must occur inside a certified chemical fume hood.
- PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
- Quenching (Spill Control): React spills with an aqueous solution of 5% sodium thiosulfate to nucleophilically displace the chloride and detoxify the alkylating moiety.

References

- European Pharmacopoeia (Ph. Eur.). "Clomethiazole Edisylate Monograph." European Directorate for the Quality of Medicines. [Link](#)
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- Lechat, P., et al. (1965). "Relation between chemical structure and physiological activity of certain thiazole derivatives." *Annales Pharmaceutiques Françaises*. (Seminal SAR study distinguishing 2 vs 5 substitution).
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